Prednisolone glucoside
CAS No.:
Cat. No.: VC1831147
Molecular Formula: C27H38O10
Molecular Weight: 522.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C27H38O10 |
---|---|
Molecular Weight | 522.6 g/mol |
IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C27H38O10/c1-25-7-5-14(29)9-13(25)3-4-15-16-6-8-27(35,26(16,2)10-17(30)20(15)25)19(31)12-36-24-23(34)22(33)21(32)18(11-28)37-24/h5,7,9,15-18,20-24,28,30,32-35H,3-4,6,8,10-12H2,1-2H3/t15-,16-,17-,18+,20+,21+,22-,23+,24+,25-,26-,27-/m0/s1 |
Standard InChI Key | NGBXJGQRGMDPJB-SQUPCZHWSA-N |
Isomeric SMILES | C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES | CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)CO)O)O)O)O)CCC5=CC(=O)C=CC35C)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Prednisolone glucoside features a prednisolone nucleus covalently linked to a glucose molecule. The primary structure involves tethering a glucose derivative, specifically 6-amino-6-deoxy-D-glucose, to the prednisolone molecule. The chemical structure has been confirmed through multiple analytical methods, including proton Nuclear Magnetic Resonance (¹H NMR), carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) .
Physicochemical Properties
The glucoside conjugation significantly alters the physicochemical properties of prednisolone, including:
-
Enhanced water solubility compared to parent prednisolone
-
Modified membrane permeability characteristics
-
Altered protein binding profiles
-
Specialized tissue distribution patterns, particularly enhanced renal targeting
Synthesis and Development
Synthetic Pathway
The synthesis of prednisolone-glucose derivative conjugate (PDG) involves a specialized chemical reaction pathway. Researchers have documented a successful synthesis method that involves tethering 6-amino-6-deoxy-D-glucose (a D-glucose derivative) to prednisolone . This synthetic approach ensures that the pharmacologically active regions of prednisolone remain accessible while the glucose moiety provides the targeting capabilities.
Analytical Confirmation
The chemical identity and purity of synthesized prednisolone glucoside have been confirmed through multiple complementary analytical techniques:
-
Proton Nuclear Magnetic Resonance (¹H NMR) analysis
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy
These analytical methods provide comprehensive structural confirmation of the synthetic product, ensuring the successful formation of the prednisolone-glucose covalent linkage.
Pharmacological Properties
Pharmacokinetic Profile
The pharmacokinetic profile of prednisolone glucoside demonstrates significant differences from unconjugated prednisolone. Research indicates the following key pharmacokinetic parameters:
-
Enhanced renal biodistribution with high values of relative uptake efficiency (RE, 24.1)
-
Superior concentration efficiency in target tissues (CE, 8.6)
These parameters demonstrate the glucoside conjugate's enhanced ability to target kidney tissues specifically, which represents a significant improvement over conventional prednisolone formulations.
Stability Profile
Studies examining the stability of prednisolone glucoside conjugates have demonstrated favorable characteristics under various physiological conditions. The compound undergoes in vitro and in vivo evaluation for stability under different pH conditions, enzymatic environments, and storage conditions . This stability profile ensures that the compound reaches its target tissues before significant degradation occurs.
Therapeutic Applications and Efficacy
Renal Disease Applications
Prednisolone glucoside has shown particular promise in renal disease applications. Research demonstrates that the compound retains the curative potency against minimal change nephrosis (MCN) while providing enhanced renal targeting . This targeted approach can potentially reduce the systemic exposure to prednisolone, thereby minimizing adverse effects while maintaining therapeutic efficacy.
Comparative Efficacy
The targeted delivery mechanism of prednisolone glucoside potentially provides several advantages over conventional prednisolone:
-
More concentrated delivery to kidney tissues
-
Potentially lower effective doses due to enhanced targeting
-
Maintained therapeutic efficacy in renal disease models
-
Reduced systemic distribution in non-target tissues
Research Methodologies and Evaluation
In Vitro Studies
In vitro evaluation of prednisolone glucoside includes:
-
Cell culture studies examining uptake and efficacy
-
Biochemical assays to confirm biological activity
-
Stability assessments in various media and enzymatic environments
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetic profile and therapeutic efficacy of prednisolone glucoside. These studies have demonstrated significant enhancement of renal target efficiency with notably high values of relative uptake efficiency, concentration efficiency, and kidney targeting index .
Data Table: Targeting Parameters of Prednisolone Glucoside
Parameter | Abbreviation | Value | Significance |
---|---|---|---|
Relative Uptake Efficiency | RE | 24.1 | Measures relative tissue distribution efficiency |
Concentration Efficiency | CE | 8.6 | Indicates concentration achieved in target tissue |
Kidney Targeting Index | KTI | 16.3 | Quantifies degree of kidney-specific targeting |
These parameters collectively demonstrate the enhanced renal targeting capabilities of prednisolone glucoside compared to unconjugated prednisolone .
Comparative Analysis with Other Prednisolone Derivatives
Prednisolone glucoside represents one approach in the broader landscape of modified glucocorticoids. Other prednisolone derivatives have been examined for their ability to maintain anti-inflammatory efficacy while reducing side effects. For instance, prednisolone and its active metabolite have demonstrated antiatherogenic activity by protecting macrophages from lipid accumulation and foam cell formation .
Research has shown that prednisolone treatment significantly decreased macrophage triglyceride content, cholesterol content, and their synthesis rates . These effects appear to work through specific cellular pathways including decreased expression of DGAT1 (a key enzyme in triglyceride biosynthesis), HMGCR (the rate-limiting enzyme in cholesterol biosynthesis), and SREBP2 (a transcription factor controlling cholesterol homeostasis) .
Future Research Directions
Extended Applications
Future research directions for prednisolone glucoside might include:
-
Exploration of applications in other inflammatory and autoimmune conditions
-
Investigation of alternative glucose derivatives for targeting different tissue types
-
Development of optimized dosing regimens based on pharmacokinetic modeling
-
Long-term safety and efficacy studies in diverse patient populations
Structural Optimization
Continued refinement of the molecular structure may lead to derivatives with:
-
Enhanced stability characteristics
-
Improved targeting efficiency
-
Novel release mechanisms in target tissues
-
Further reduced off-target effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume